molecular formula C19H27N5O3S2 B11299886 N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11299886
M. Wt: 437.6 g/mol
InChI Key: GOMPUYSZMWZFLH-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidine moiety, and a methanesulfonamide group

Preparation Methods

The synthesis of N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

    Final Coupling: The final step involves coupling the triazole intermediate with the methanesulfonamide derivative under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the methanesulfonamide group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Biology: In biological research, the compound can be used as a tool to study various biochemical pathways and molecular interactions. It may serve as a probe to investigate enzyme activity or receptor binding.

    Industrial Processes: The compound may find applications in industrial processes, such as catalysis or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

    Itraconazole: A triazole antifungal agent used to treat various fungal infections.

The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrrolidine moiety and the methanesulfonamide group, which may confer distinct biological activity and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C19H27N5O3S2

Molecular Weight

437.6 g/mol

IUPAC Name

N-[[4-ethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C19H27N5O3S2/c1-4-23-17(13-24(29(3,26)27)16-9-7-15(2)8-10-16)20-21-19(23)28-14-18(25)22-11-5-6-12-22/h7-10H,4-6,11-14H2,1-3H3

InChI Key

GOMPUYSZMWZFLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCC2)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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